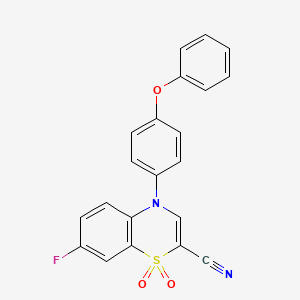

7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

Properties

IUPAC Name |

7-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O3S/c22-15-6-11-20-21(12-15)28(25,26)19(13-23)14-24(20)16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-12,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMWGAZSAKCMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=CC(=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of a suitable precursor containing the phenoxyphenyl group and the cyano group. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Reduction of the cyano group to a primary amine.

Substitution: Introduction of different functional groups at the benzothiazine core.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide may be used to study the interactions between small molecules and biological targets. Its fluorescence properties can be exploited in imaging and diagnostic applications.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring high-performance materials.

Mechanism of Action

The mechanism by which 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the phenoxyphenyl group enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 7 and 4

Key Observations :

- Fluoro vs. Chloro at Position 7 : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and membrane permeability compared to chlorine. However, chloro-substituted derivatives (e.g., 3f) exhibit measurable K(ATP) activation, suggesting halogen choice modulates potency .

- Phenoxyphenyl vs. Methoxyphenyl at Position 4: The phenoxy group’s bulkiness and lipophilicity could enhance target binding affinity but reduce aqueous solubility relative to methoxy. Methoxy derivatives (e.g., ) may prioritize solubility for oral bioavailability .

Comparison with 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives

Structural and Functional Insights :

- Core Structure Impact : The 4H-1,4-benzothiazine scaffold lacks the additional nitrogen atom present in 4H-1,2,4-benzothiadiazines, reducing hydrogen-bonding capacity and altering conformational flexibility. This results in significantly lower K(ATP) activation potency (e.g., 3f is ~10-fold less potent than BPDZ 73) .

- Ring-Opened Derivatives : Opening the thiadiazine ring (e.g., compound 4c) further diminishes potency, highlighting the necessity of the intact heterocyclic core for channel interaction .

Bioisosteric Analogues: Benzoxazinones

Comparison with Target Compound :

- Bioisosteric Replacement: Replacing sulfur with oxygen (benzoxazinone vs. benzothiazine) alters electronic properties and solubility. Benzoxazinones are predominantly herbicidal or protease inhibitors, whereas benzothiazines target ion channels, underscoring the role of heteroatom choice in biological targeting .

Biological Activity

7-Fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic compound belonging to the benzothiazine family. This compound has garnered attention due to its potential pharmacological applications, particularly in modulating ion channels and its therapeutic implications in various diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 392.4 g/mol. The compound features a unique structural arrangement that includes a fluorine atom and a phenoxyphenyl group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H13FN2O3S |

| Molecular Weight | 392.4 g/mol |

| CAS Number | 1207038-48-9 |

Research indicates that this compound primarily acts as a modulator of potassium channels, specifically activating K(ATP) channels. This activation leads to hyperpolarization of beta-cell membranes and inhibition of glucose-stimulated insulin release, suggesting its potential role in diabetes management by regulating blood glucose levels.

Moreover, derivatives of this compound have demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent. The interactions with specific receptors and ion channels are crucial for understanding the therapeutic potential of this compound.

Structure-Activity Relationship (SAR)

The SAR studies on benzothiazines reveal that modifications in the chemical structure can significantly affect biological activity. For instance, the presence of the fluorine atom enhances the selectivity and potency of the compound as an ion channel modulator compared to other similar compounds .

Comparative Analysis

Here is a comparison table highlighting some structurally similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | Chlorine substitution instead of fluorine | K(ATP) channel opener |

| Diazoxide | Sulfonamide derivative | Potent K(ATP) channel opener used clinically |

| 3-methyl-7-chlorobenzo-4H-1,2,4-thiadiazine 1,1-dioxide | Different heterocyclic structure | Similar ion channel modulation |

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with benzothiazines. For example:

- Diabetes Management : A study demonstrated that activation of K(ATP) channels by this compound could be beneficial for insulin regulation in diabetic models. This suggests a potential application in developing diabetes treatments through modulation of insulin secretion pathways.

- Antimicrobial Activity : Derivatives of this compound have shown significant efficacy against Mycobacterium tuberculosis, presenting opportunities for new therapeutic strategies against tuberculosis.

- Cancer Research : Research on halogenated benzothiadiazine derivatives indicated enhanced antineoplastic activity in cellular models of prostate cancer and triple-negative breast cancer (TNBC). These compounds exhibited selective toxicity towards cancer cells while sparing non-malignant cells .

Q & A

(Basic) What synthetic methodologies are reported for this compound, and how can reaction parameters be optimized?

The compound is synthesized via a multi-step route involving cyclization of substituted benzothiazine precursors, followed by fluorination and phenoxyphenyl group introduction. Key steps include:

- Cyclization : Reaction of 2-cyanobenzothiazine intermediates with 4-phenoxyphenyl boronic acid under Suzuki-Miyaura coupling conditions .

- Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–5°C) to minimize side reactions .

- Optimization : Yield improvement (up to 72%) is achieved by adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent polarity (DMF/water mixtures), and reaction time (12–24 hours) .

(Basic) Which spectroscopic techniques validate the structural integrity of this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 120–130 ppm (cyano carbon) confirm the phenoxyphenyl and carbonitrile groups .

- IR Spectroscopy : Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1340–1160 cm⁻¹ (S=O) verify functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion [M+H]⁺ at m/z 423.08 (calculated: 423.07) .

(Advanced) What is the hypothesized mechanism of action as a potassium channel opener?

The compound activates ATP-sensitive potassium (K_ATP) channels by binding to SUR1 subunits, inducing hyperpolarization in pancreatic β-cells. Evidence includes:

- In vitro electrophysiology : Patch-clamp assays show dose-dependent K⁺ current potentiation (EC₅₀ = 1.2 μM) in HEK293 cells expressing SUR1/Kir6.2 channels .

- In vivo models : Oral administration in diabetic rats reduces insulin secretion by 40%, consistent with K_ATP channel-mediated β-cell inhibition . Contradictions in efficacy (e.g., tissue-specific activity) require comparative studies across isoforms (SUR2A vs. SUR2B) .

(Advanced) How do structural modifications influence pharmacological activity?

SAR studies highlight critical substituents:

- Fluoro substituent : Essential for channel selectivity; removal reduces potency by >90% .

- Phenoxyphenyl group : Bulkier substituents (e.g., 4-trifluoromethoxyphenyl) enhance lipophilicity but reduce solubility, limiting bioavailability .

- Cyanide position : 2-Carbonitrile optimizes binding to the SUR1 nucleotide-binding domain (NBD), as shown by docking simulations .

(Advanced) How can researchers resolve contradictions between in vitro and in vivo efficacy?

Discrepancies may arise from metabolic instability or off-target effects. Methodological strategies include:

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) contributing to in vivo activity .

- Tissue distribution studies : Radiolabeled compound tracing in rodents reveals preferential accumulation in pancreatic vs. cardiac tissues .

- Cross-species comparisons : Testing in humanized SUR1 transgenic mice improves translational relevance .

(Basic) What purity assessment methods are recommended for this compound?

Purity is validated via:

- HPLC : Reverse-phase C18 column with acetonitrile/water (75:25, v/v); retention time = 9.04 min (99.7% purity) .

- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues (weight loss <0.1% at 150°C) .

(Advanced) What computational approaches predict binding affinity to K_ATP channels?

Molecular dynamics (MD) simulations and docking studies using SUR1 crystal structures (PDB: 6BAA) identify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.